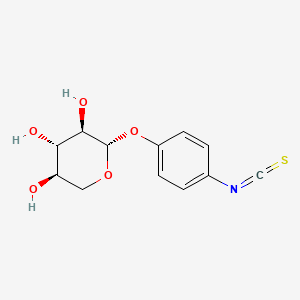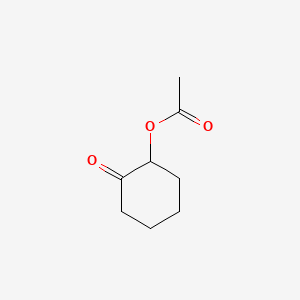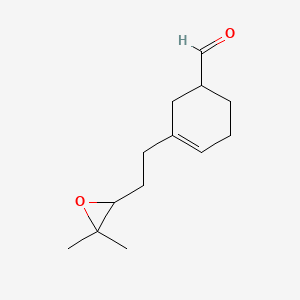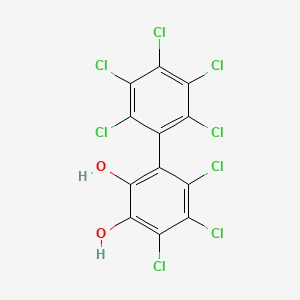
Octachlorobiphenyldiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octachlorobiphenyldiol is a synthetic organic compound belonging to the class of polychlorinated biphenyls (PCBs). These compounds are characterized by their high chlorine content and biphenyl structure, which consists of two benzene rings connected by a single carbon-carbon bond. This compound is known for its persistence in the environment and potential biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octachlorobiphenyldiol typically involves the chlorination of biphenyl compounds. The process begins with the preparation of biphenyl, which is then subjected to chlorination using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the biphenyl structure, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and chlorine concentration. The final product is purified through distillation and crystallization techniques to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Octachlorobiphenyldiol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of chlorinated quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), leading to the replacement of chlorine atoms with hydroxyl groups or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated biphenyls.
Substitution: Hydroxylated biphenyls or other substituted biphenyls.
Scientific Research Applications
Octachlorobiphenyldiol has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions and environmental conditions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation in living organisms.
Medicine: Studied for its potential role in disrupting endocrine functions and its implications for human health.
Industry: Utilized in the development of materials with specific properties, such as flame retardants and dielectric fluids.
Mechanism of Action
The mechanism of action of octachlorobiphenyldiol involves its interaction with cellular components and molecular pathways. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to the induction of various genes involved in xenobiotic metabolism. This activation can result in the production of reactive oxygen species (ROS) and oxidative stress, contributing to its toxic effects. Additionally, this compound can interfere with endocrine signaling pathways, leading to hormonal imbalances and potential health risks.
Comparison with Similar Compounds
Similar Compounds
Polychlorinated Terphenyls (PCTs): Similar in structure and properties, used for similar industrial applications.
Hexachlorobiphenyl: Another polychlorinated biphenyl with fewer chlorine atoms, exhibiting similar environmental persistence and toxicity.
Decachlorobiphenyl: A more highly chlorinated biphenyl with similar chemical behavior and applications.
Uniqueness
Octachlorobiphenyldiol is unique due to its specific chlorine content and biphenyl structure, which confer distinct chemical and biological properties. Its high chlorine content makes it particularly persistent in the environment and resistant to degradation, posing significant challenges for environmental remediation and health risk management.
Properties
CAS No. |
36117-76-7 |
|---|---|
Molecular Formula |
C12H2Cl8O2 |
Molecular Weight |
461.8 g/mol |
IUPAC Name |
3,4,5-trichloro-6-(2,3,4,5,6-pentachlorophenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H2Cl8O2/c13-3-1(4(14)7(17)9(19)6(3)16)2-5(15)8(18)10(20)12(22)11(2)21/h21-22H |
InChI Key |
NSAHLNKCXHQCGY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)O)O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


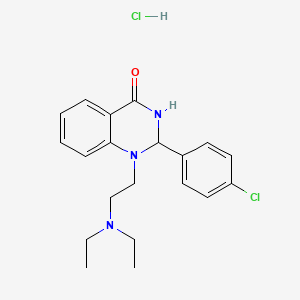
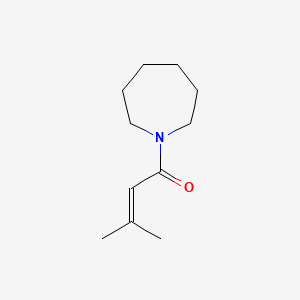
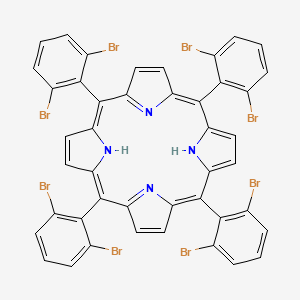
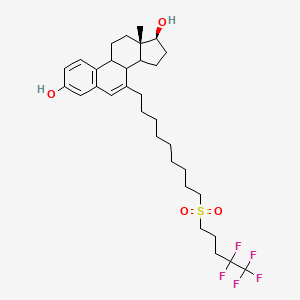
![5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B15341567.png)

![2-[4-(Trifluoromethoxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B15341575.png)


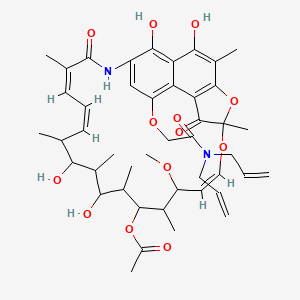
![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-diphenylthiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B15341611.png)
